SiR-Maleimide
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Overview
Description
SiR-Maleimide is the 2-maleimidoethyl derivative of the fluorophore silicon rhodamine. This compound is known for its ability to react with thiols to form covalent conjugates. It is widely used in various scientific fields due to its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, and compatibility with super-resolution microscopy techniques such as stimulated emission depletion microscopy and structured illumination microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
SiR-Maleimide is synthesized by reacting silicon rhodamine with maleimide. The reaction typically involves the use of anhydrous dimethyl sulfoxide as a solvent. The reaction conditions require maintaining the temperature below -20°C to ensure the stability of the compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the final product. The compound is stored below -20°C to maintain its stability over several months .
Chemical Reactions Analysis
Types of Reactions
This reaction is a type of “click chemistry” reaction, which is highly efficient and selective .
Common Reagents and Conditions
The reaction between SiR-Maleimide and thiols is typically carried out in polar solvents such as water, dimethyl sulfoxide, or N,N’-dimethylformamide. The reaction proceeds without a catalyst in these solvents due to the formation of the thiolate ion, which is the active species for the reaction .
Major Products
The major product formed from the reaction of this compound with thiols is a thiosuccinimide product. This product is stable under physiological conditions and is widely used in bioconjugation techniques .
Scientific Research Applications
SiR-Maleimide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of SiR-Maleimide involves its reaction with thiol groups present in proteins, peptides, and other biomolecules. The thiol-maleimide reaction forms a stable thioether linkage, which allows for the covalent attachment of this compound to the target molecule. This covalent conjugation enables the tracking and visualization of the target molecule in various biological and chemical processes .
Comparison with Similar Compounds
SiR-Maleimide is unique due to its far-red absorption and emission wavelengths, high photostability, and compatibility with super-resolution microscopy techniques. Similar compounds include:
Haloacetyls: React with thiols to form stable thioether linkages but lack the far-red fluorescence properties of this compound.
Pyridyl disulfides: Also react with thiols but are primarily used for reversible disulfide bond formation.
5-Hydroxy-pyrrolone based building blocks: Offer significant performance enhancement compared to maleimide-based bioconjugation methods but do not possess the same photophysical properties as this compound.
This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C33H34N4O5Si |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C33H34N4O5Si/c1-35(2)21-8-11-24-27(18-21)43(5,6)28-19-22(36(3)4)9-12-25(28)33(24)26-17-20(7-10-23(26)32(41)42-33)31(40)34-15-16-37-29(38)13-14-30(37)39/h7-14,17-19H,15-16H2,1-6H3,(H,34,40) |
InChI Key |
UVJZOXNHXZIPTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
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